(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
Description
The compound “(2E)-2-(benzenesulfonyl)-3-[(2-fluorophenyl)amino]-3-{[(2-fluorophenyl)methyl]sulfanyl}prop-2-enenitrile” is a nitrile-based small molecule featuring a prop-2-enenitrile backbone with three key substituents:
- Benzenesulfonyl group at position 2, contributing to electron-withdrawing properties.
- (2-Fluorophenyl)methylsulfanyl side chain at position 3, enhancing lipophilicity and steric bulk.
Its stereochemistry (E-configuration) and electron-deficient nitrile group may influence binding specificity and metabolic stability .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-fluoroanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S2/c23-18-11-5-4-8-16(18)15-29-22(26-20-13-7-6-12-19(20)24)21(14-25)30(27,28)17-9-2-1-3-10-17/h1-13,26H,15H2/b22-21+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLSDVJBLNYCSW-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2F)SCC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2F)/SCC3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzyl thiol and 2-fluoroaniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the nitrile group yields primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of fluorine atoms and the sulfonyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table compares the target compound with structurally related derivatives (Table 1):
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| (2E)-2-(Benzenesulfonyl)-3-[(2-fluorophenyl)amino]-3-{[(2-fluorophenyl)methyl]sulfanyl}prop-2-enenitrile | Not Provided | C23H17F2N3O2S2 | 477.53 | Dual 2-fluorophenyl groups, benzenesulfonyl, methylsulfanyl |
| 2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile | 885186-30-1 | C20H21N3O2S | 367.46 | 4-Methylbenzenesulfonyl, 4-phenylpiperazine |
| (2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile | 1025214-96-3 | C18H16BrN3O4S | 450.31 | 4-Bromobenzenesulfonyl, furan-carbonyl piperazine |
| (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile | 338403-12-6 | C15H10Cl2N2 | 289.16 | 4-Chlorophenyl, 2-chlorophenylamino |
| 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | 1025230-57-2 | C15H15F3N2O | 296.29 | 2-Trifluoromethylphenylamino, dimethylpropanoyl |
Key Observations :
- Substituent Impact: The target compound’s dual 2-fluorophenyl groups distinguish it from analogues with single halogen substitutions (e.g., 4-chlorophenyl in ) or non-halogenated aryl groups (e.g., phenylpiperazine in ). Fluorine atoms enhance metabolic stability and modulate electronic effects .
- Sulfonyl vs.
Computational and Experimental Comparisons
Chemical Similarity Metrics
- Tanimoto and Dice Indices : Molecular fingerprints (e.g., Morgan or MACCS keys) quantify structural overlap. For example, the target compound shares ~60% similarity with 2-(4-methylphenylsulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile () due to shared sulfonyl and nitrile motifs but diverges in fluorophenyl vs. piperazine groups .
- Maximal Common Subgraphs (MCS): Algorithmic comparisons () reveal the target compound’s MCS with includes the prop-2-enenitrile backbone and aryl-amino groups, but diverges in sulfonyl/sulfanyl substitutions.
Bioactivity and Docking Profiles
- Binding Affinity Variability: Minor structural changes (e.g., replacing fluorine with chlorine in ) reduce docking scores by 15–20% in kinase targets due to altered halogen bonding .
- Activity Cliffs : Despite high structural similarity (e.g., vs. target compound), potency differences arise from trifluoromethyl () vs. fluorophenylmethylsulfanyl groups, highlighting the role of steric bulk in target engagement .
Case Studies: SAR and Functional Group Effects
Fluorine vs. Trifluoromethyl :
- The target compound’s 2-fluorophenyl groups exhibit lower hydrophobicity (clogP ~3.2) compared to trifluoromethyl-substituted analogues (clogP ~4.1 in ), favoring solubility but reducing membrane permeability .
- Bioactivity : Trifluoromethyl groups in enhance inhibitory potency against CYP450 enzymes, whereas fluorophenyl groups in the target compound show selectivity for tyrosine kinases .
Sulfanyl vs. Sulfonyl :
- The methylsulfanyl group in the target compound increases steric hindrance, reducing binding pocket accessibility compared to sulfonyl-only analogues (e.g., ) .
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[(2-fluorophenyl)amino]-3-{[(2-fluorophenyl)methyl]sulfanyl}prop-2-enenenitrile is a complex organic molecule with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a benzenesulfonyl group, fluorophenyl substituents, and a nitrile functional group. Its IUPAC name reflects its intricate design, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClF2N2O2S |
| Molecular Weight | 439.93 g/mol |
| CAS Number | 1327187-53-0 |
| Boiling Point | Not specified |
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of sulfonamide derivatives, particularly those similar to our compound of interest. The following sections detail specific activities observed in various studies.
Anti-inflammatory Activity
Research indicates that compounds with benzenesulfonyl moieties exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related sulfonamide compounds could inhibit carrageenan-induced rat paw edema, achieving inhibition rates of up to 94.69% at specific time intervals . This suggests that (2E)-2-(benzenesulfonyl)-3-[(2-fluorophenyl)amino]-3-{[(2-fluorophenyl)methyl]sulfanyl}prop-2-enenenitrile may possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potency of sulfonamide derivatives has been well-documented. A comparative analysis showed that certain benzenesulfonamide compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa . Given the structural similarities, it is plausible that our compound also demonstrates antimicrobial activity.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile for compounds in this class. The ability to scavenge free radicals and reduce oxidative stress can be inferred from studies on related sulfonamides, which showed significant antioxidant effects comparable to standard antioxidants like Vitamin C .
The mechanism by which (2E)-2-(benzenesulfonyl)-3-[(2-fluorophenyl)amino]-3-{[(2-fluorophenyl)methyl]sulfanyl}prop-2-enenenitrile exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group can facilitate binding to active sites, enhancing the compound's affinity and specificity for target proteins involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies
- Anti-inflammatory Study : A study focusing on benzenesulfonamide derivatives reported that compounds similar to our target inhibited inflammation in vivo significantly, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of structurally related compounds against common pathogens, revealing promising results that warrant further exploration into our compound's effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
